1-Octadecyl-3-phenylurea
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Overview
Description
1-Octadecyl-3-phenylurea is an organic compound with the molecular formula C25H44N2O and a molecular weight of 388.642 g/mol It is a member of the phenylurea family, characterized by a long octadecyl chain and a phenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octadecyl-3-phenylurea can be synthesized through the reaction of octadecylamine with phenyl isocyanate . The reaction typically occurs in an organic solvent such as toluene or chloroform under reflux conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors with precise temperature and pressure control to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Octadecyl-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophilic substitution using bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of and .
Reduction: Formation of and .
Substitution: Formation of halogenated derivatives .
Scientific Research Applications
1-Octadecyl-3-phenylurea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings.
Mechanism of Action
The mechanism of action of 1-Octadecyl-3-phenylurea involves its interaction with cellular membranes and proteins. The long octadecyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. The phenylurea moiety can interact with protein targets, potentially inhibiting enzymatic activity or disrupting protein-protein interactions .
Comparison with Similar Compounds
- 1-Octadecyl-3-methylurea
- 1-Octadecyl-3-ethylurea
- 1-Octadecyl-3-butylurea
Comparison: 1-Octadecyl-3-phenylurea is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to its alkyl-substituted counterparts. The phenyl group enhances its ability to participate in aromatic interactions and electrophilic substitution reactions, making it more versatile in synthetic applications .
Properties
CAS No. |
4128-43-2 |
---|---|
Molecular Formula |
C25H44N2O |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
1-octadecyl-3-phenylurea |
InChI |
InChI=1S/C25H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-25(28)27-24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3,(H2,26,27,28) |
InChI Key |
GRYVQVCQOKBITE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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